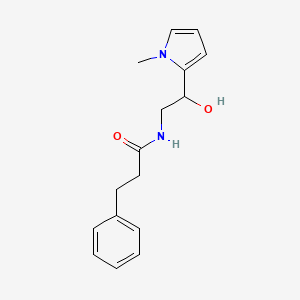

![molecular formula C17H18FN5O3 B2774817 8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-11-4](/img/structure/B2774817.png)

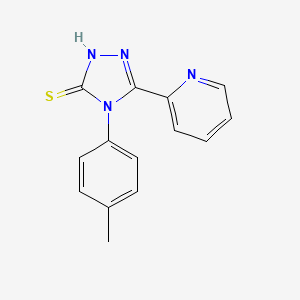

8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a fluorophenyl group, a tetrahydrofuran ring, an imidazotriazine ring, and a carboxamide group .

Molecular Structure Analysis

The compound’s structure includes a five-membered tetrahydrofuran ring and a six-membered imidazotriazine ring . These rings can contribute to the compound’s three-dimensional shape and influence its interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could participate in acid-base reactions, and the rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom could influence the compound’s lipophilicity and metabolic stability .Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including variations with 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3-thiazole nuclei, have been investigated for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good activity against test microorganisms (Başoğlu et al., 2013).

Antitumor Applications

Studies on imidazotetrazines, particularly the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, have shown broad-spectrum antitumor activity. These compounds are considered for their potential in acting as prodrug modifications of acyclic triazenes, indicating a method for targeted cancer therapy (Stevens et al., 1984).

Synthetic Studies Toward Antitumor Drugs

The synthesis of 8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, leading to the antitumor drug temozolomide, illustrates the importance of these compounds in developing therapeutic agents. This highlights the synthetic routes toward compounds with significant antitumor properties (Wang & Stevens, 1996).

Heterocyclic Chemistry Insights

The exploration of triazines, tetrazines, and fused ring polyaza systems within heterocyclic chemistry provides foundational knowledge for the synthesis and application of novel compounds. This includes discussions on the synthesis and reactions of various heterocyclic compounds, which are critical for pharmaceutical development (Hurst, 1997).

Antibacterial Agent Synthesis

The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones starting from 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine demonstrates the application of these compounds in creating antibacterial agents. These synthesized compounds have been screened for antibacterial activity, contributing to the search for new antimicrobial therapies (Solankee & Patel, 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-(4-fluorophenyl)-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O3/c18-11-3-5-12(6-4-11)22-7-8-23-16(25)14(20-21-17(22)23)15(24)19-10-13-2-1-9-26-13/h3-6,13H,1-2,7-10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCFIIKCPIQPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)

![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)

![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)